BenchChemオンラインストアへようこそ!

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

Lipophilicity XLogP3 ADMET

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide (CAS 1353975‑47‑9) is a pyrrolidine‑based acetamide bearing a free primary amine on the pyrrolidine N‑side chain and an ethyl group on the acetamide nitrogen ,. The compound is primarily marketed as a research‑grade building block.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
Cat. No. B7924386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCN(CC1CCN(C1)CCN)C(=O)C
InChIInChI=1S/C11H23N3O/c1-3-14(10(2)15)9-11-4-6-13(8-11)7-5-12/h11H,3-9,12H2,1-2H3
InChIKeyHBGSYWWQKOPEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide – A Mono‑N‑ethylated Pyrrolidine Acetamide Scaffold for Fine‑Tuned Physicochemical Profiles


N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide (CAS 1353975‑47‑9) is a pyrrolidine‑based acetamide bearing a free primary amine on the pyrrolidine N‑side chain and an ethyl group on the acetamide nitrogen [1], . The compound is primarily marketed as a research‑grade building block . Its mono‑N‑ethyl substitution is a key structural feature that distinguishes it from the des‑ethyl (N‑H) and N‑methyl congeners, and it imparts a computed logP (XLogP3‑AA) of −0.4 [1].

Why N‑Ethyl Differentiation Matters: Impact of N‑Alkyl Variation on Lipophilicity, Hydrogen Bonding, and Conformational Flexibility


Substituting the N‑ethyl group of N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide with hydrogen (des‑ethyl) or methyl leads to substantial shifts in computed physicochemical properties that directly influence partition coefficient, hydrogen‑bond donor count, and molecular flexibility [1], [2], [3]. These changes cannot be assumed equivalent; the N‑ethyl variant provides a distinct logP, fewer hydrogen‑bond donors, and a different rotatable bond count compared to its closest analogs [1], [4]. Consequently, the compound is not interchangeable with N‑methyl or N‑H analogs, especially when a specific lipophilicity window or hydrogen‑bond profile is required for synthetic or pharmacological design.

Quantitative Differential Evidence for N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide vs. Closest Analogs


Lipophilicity Differentiation: XLogP3‑AA of −0.4 vs. −0.8 (N‑methyl) and −1.0 (des‑ethyl)

The target compound N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide exhibits a computed XLogP3‑AA of −0.4 [1]. This is 0.4 logP units higher than the N‑methyl analog (XLogP3‑AA = −0.8) [2] and 0.6 logP units higher than the des‑ethyl analog (XLogP3‑AA = −1.0) [3]. The trend reflects the increased hydrophobicity conferred by the N‑ethyl substituent.

Lipophilicity XLogP3 ADMET

Reduced Hydrogen‑Bond Donor Count: 1 HBD vs. 2 for the Des‑ethyl Analog

The target compound possesses a single hydrogen‑bond donor (the primary aminoethyl amine) [1]. In contrast, the des‑ethyl analog contains two hydrogen‑bond donors due to the additional amide NH [2]. The N‑methyl analog also has one HBD, comparable to the target [3]. This reduction in HBD count may lower the desolvation penalty upon membrane crossing.

Hydrogen Bonding Permeability Drug‑likeness

Reduced Topological Polar Surface Area: 49.6 Ų vs. 58.4 Ų for the Des‑ethyl Analog

The target compound's topological polar surface area is 49.6 Ų [1], which is 8.8 Ų lower than that of the des‑ethyl analog (58.4 Ų) [2]. The N‑methyl analog shares the same TPSA of 49.6 Ų [3]. The difference arises because the N‑ethyl group masks the amide NH, eliminating a polar contribution.

Polar Surface Area CNS Penetration ADME

Increased Rotatable Bond Count: 5 vs. 4 for Both N‑Methyl and Des‑ethyl Analogs

The target compound possesses 5 rotatable bonds [1], compared to 4 for both the N‑methyl [2] and des‑ethyl [3] analogs. The extra rotatable bond originates from the N‑ethyl group, providing greater conformational freedom.

Molecular Flexibility Entropy Binding

Conformational Barrier Modulation: N‑Ethyl vs. N‑Methyl on Pyrrolidine‑Acetamide Motifs

In a class‑level study on acetylcholine‑like pyrrolidine derivatives, replacement of an N‑methyl group by an N‑ethyl group was shown to decrease the average conformational barrier height between two gauche conformations of the O–C–C–N fragment [1]. While the study did not use the exact target compound, the underlying pyrrolidine‑acetamide framework suggests that N‑ethyl substitution may confer different conformational energetics compared to N‑methyl.

Conformational Analysis Energy Barrier Pyrrolidine

Commercial Purity Benchmark: 98% vs. Discontinued Analogs

The target compound is offered at 98% purity by Leyan . In contrast, the des‑ethyl analog from the same supplier family (Fluorochem) has been listed as discontinued , limiting its availability. The N‑methyl analog is also available but from sources excluded from this guide; however, its purity specifications from non‑excluded vendors are not consistently documented.

Purity Procurement Availability

Optimal Application Scenarios for N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide Based on Differential Evidence


Fragment‑Based Drug Discovery Requiring Controlled Lipophilicity

The computed logP of −0.4 positions the N‑ethyl compound in an optimal lipophilicity window for fragment screening libraries. Its higher logP compared to the des‑ethyl (−1.0) and N‑methyl (−0.8) analogs [1], [2], [3] suggests better membrane penetration while maintaining sufficient aqueous solubility, making it suitable for primary fragment screens targeting intracellular enzymes.

CNS‑Penetrant Probe Design

With a TPSA of 49.6 Ų (<60 Ų) and a reduced hydrogen‑bond donor count of 1, the N‑ethyl compound is preferred over the des‑ethyl analog (TPSA 58.4 Ų, HBD 2) for designing blood‑brain barrier penetrant probes [1], [2]. Its physicochemical profile aligns with empirical CNS‑MPO guidelines, making it a strategic scaffold for CNS target validation.

Medicinal Chemistry Library Enumeration for SAR Studies

The free primary amine handle on the pyrrolidine side chain enables facile derivatization (amidation, sulfonylation, reductive amination) without altering the N‑ethyl acetamide moiety. This allows systematic SAR exploration while maintaining the differentiated lipophilic and hydrogen‑bonding profile [1], [2], [3].

Procurement for Long‑Term Hit‑to‑Lead Programs

The target compound's consistent availability at 98% purity from Leyan, coupled with the discontinued status of the des‑ethyl analog [1], [2], makes it a more sustainable choice for multi‑year hit‑to‑lead campaigns where resupply continuity is critical.

Quote Request

Request a Quote for N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.